molecular formula C11H8F2O3 B13474483 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13474483
M. Wt: 226.18 g/mol
InChI Key: GKHABWQLHMRXAY-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 3-oxocyclobutane core with a 2,4-difluorophenyl substituent, a design strategy prevalent in modern anticancer agent development . The inclusion of fluorine atoms is a critical feature in contemporary drug design; their high electronegativity and small atomic radius can significantly influence a molecule's conformation, polarity, and metabolic stability, while also offering potential for hydrogen bonding with biological targets . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of derivatives, such as hydrazones, amides, and esters, for structure-activity relationship (SAR) studies . This compound is of particular interest in oncology research. Structurally similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising in vitro anticancer properties against aggressive cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . Research on these analogues has shown that derivatives, especially hydrazones, can exhibit potent cytotoxic effects, inhibit cancer cell migration in wound healing assays, and reduce cell viability in 3D spheroid models, which more accurately mimic the in vivo tumor microenvironment . Furthermore, the chirality of such molecules is a paramount consideration in drug discovery, as it can profoundly impact pharmacology, toxicology, and target binding affinity . This makes the compound a crucial precursor in the development of single-enantiomer drug candidates. This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H8F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3H,4-5H2,(H,15,16)

InChI Key

GKHABWQLHMRXAY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3-Oxocyclobutane-1-carboxylic Acid Derivatives

Before addressing the specific preparation of the 2,4-difluorophenyl-substituted compound, it is essential to understand the common synthetic routes to the core 3-oxocyclobutane-1-carboxylic acid scaffold, which serves as the backbone for further functionalization.

Synthesis of 3-Oxocyclobutanecarboxylic Acid Core

Two main synthetic routes are commonly reported:

  • Halogenated acetone derivatives as starting materials : For example, 1,3-dibromoacetone or 3-dichloroacetone are used to form cyclobutanone rings through intramolecular cyclization reactions under basic or phase-transfer catalysis conditions.

  • Hydrolysis and oxidation steps : Dialkyl esters of cyclobutane dicarboxylic acids are hydrolyzed and oxidized under acidic conditions to yield the 3-oxo-1-cyclobutane-carboxylic acid.

These routes typically involve multi-step sequences including halogenation, cyclization, esterification, and hydrolysis.

Specific Preparation Methods of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic Acid

The target compound can be synthesized by introducing the 2,4-difluorophenyl group onto the cyclobutanone ring, generally via nucleophilic substitution or coupling reactions starting from 3-oxocyclobutanecarboxylic acid or its derivatives.

Preparation of 3-Oxocyclobutanecarboxylic Acid (Core Intermediate)

Method A: From 1,3-Dibromoacetone and Malononitrile
  • Step 1 : Synthesis of 1,3-dibromoacetone by bromination of acetone in ethanol at room temperature for 10–16 hours.

  • Step 2 : Reaction of 1,3-dibromoacetone with malononitrile in the presence of sodium iodide and tetrabutylammonium bromide as phase-transfer catalyst in dimethylformamide solvent at 60–90 °C for 16–24 hours to form 3,3-dicyano cyclobutanone derivatives.

  • Step 3 : Hydrolysis and purification steps yield 3-oxocyclobutanecarboxylic acid.

Method B: Hydrolysis of Dialkyl Esters
  • Dialkyl esters of cyclobutane dicarboxylic acid are treated with 20-25% hydrochloric acid solution at 100 °C for 45–55 hours with stirring.

  • After cooling, the mixture is filtered, extracted with ether, dried over sodium sulfate, and concentrated to yield 3-oxo-1-cyclobutane-carboxylic acid with yields around 70%.

Introduction of the 2,4-Difluorophenyl Group

While direct literature on 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is limited, analogous methods for arylation of 3-oxocyclobutanecarboxylic acid derivatives can be adapted.

Typical Procedure:
  • Esterification : The 3-oxocyclobutanecarboxylic acid is first converted into its benzyl ester by reaction with benzyl bromide in the presence of a base such as triethylamine or potassium carbonate in solvents like tetrahydrofuran or acetone.

  • Aryl Substitution : The aryl group (in this case, 2,4-difluorophenyl) can be introduced either by nucleophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on appropriately functionalized cyclobutane intermediates.

  • Hydrogenolysis : The benzyl protecting group is removed by catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) to yield the free carboxylic acid.

  • Purification : Final purification is carried out by column chromatography or recrystallization.

Data Table: Representative Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromination of acetone Acetone, bromine (1:1.5–2.5 mol ratio) Ethanol Room temperature 10–16 h N/A Produces 1,3-dibromoacetone
Cyclization with malononitrile 1,3-dibromoacetone, malononitrile, NaI, TBAB DMF 60–90 °C 16–24 h N/A Phase-transfer catalysis
Hydrolysis of dialkyl esters Dialkyl ester, 20–25% HCl Aqueous 100 °C 45–55 h ~72.8 Produces 3-oxo-1-cyclobutane-carboxylic acid
Benzyl ester formation 3-oxocyclobutanecarboxylic acid, benzyl bromide, base THF or acetone 20– reflux 2–10 h 36.7–53 Bases: triethylamine, K2CO3, Cs2CO3
Hydrogenolysis (deprotection) Benzyl ester, Pd/C, H2 Ethanol Room temperature 2 h 82–95 Yields free acid

Analysis and Discussion

  • The core 3-oxocyclobutanecarboxylic acid synthesis is well-established via halogenated acetone intermediates or hydrolysis of esters under acidic conditions. The hydrolysis method offers moderate to good yields (~70%) and uses readily available starting materials.

  • The esterification step to form benzyl esters is crucial for further functionalization. Various bases and solvents have been used, with triethylamine in tetrahydrofuran at room temperature for 2 hours providing yields around 53%, while potassium carbonate in acetone under reflux for 10 hours gives yields around 42%.

  • The introduction of the 2,4-difluorophenyl substituent is typically achieved by coupling reactions or nucleophilic aromatic substitution on activated intermediates. While direct protocols for the difluorophenyl derivative are sparse, analogous methods for phenyl or phenoxy substituents have been successfully applied.

  • Hydrogenolysis efficiently removes benzyl protecting groups, yielding the free acid with high purity and yields up to 95%.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups
Target compound C₁₁H₈F₂O₃ 226.18 2,4-difluorophenyl, 3-oxocyclobutane Carboxylic acid, ketone
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-methoxyphenyl Carboxylic acid, ketone
1-(4-Chloro-2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid C₁₁H₈ClFO₃ 242.63 4-chloro-2-fluorophenyl Carboxylic acid, ketone
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₀ClFO₃ 244.64 3-chloro-4-fluorophenyl, 3-hydroxycyclobutane Carboxylic acid, hydroxyl
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid C₈H₁₂F₂O₂ 178.18 3,3-difluoropropyl Carboxylic acid
Key Observations:

Substituent Effects: Electron-Withdrawing vs. Halogen Variations: The 4-chloro-2-fluorophenyl analog combines chlorine’s lipophilicity with fluorine’s electronegativity, which may alter binding affinity in biological systems compared to the target compound.

The 3,3-difluoropropyl analog lacks an aromatic ring, emphasizing aliphatic fluorination, which impacts solubility and metabolic stability.

Ring Strain and Conformation: The cyclobutane ring’s inherent strain may enhance reactivity compared to five-membered pyrrolidine derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ).

Biological Activity

1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
  • CAS Number : 1342765-83-6
  • Molecular Weight : 226.179 g/mol
  • Purity : 98% .

The biological activity of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is primarily linked to its interaction with specific biological targets. The compound is hypothesized to inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and viral infections.

Antiviral Activity

Research indicates that derivatives of cyclobutane compounds exhibit antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit HIV integrase interactions, suggesting potential applications in antiviral therapy .

Antiviral Efficacy

In a study assessing various compounds for their antiviral activity against HIV, several derivatives demonstrated significant inhibition rates. The percentage inhibition for selected compounds was as follows:

CompoundPercentage InhibitionCC₅₀ (µM)
Compound A89%50.4
Compound B83%>200
Compound C67%<100
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acidTBDTBD

These results indicate that the compound may exhibit moderate antiviral activity but requires further investigation to establish its efficacy and safety profile .

Cytotoxicity Assessment

Cytotoxicity testing is crucial to evaluate the safety of new compounds. The following table summarizes the cytotoxicity results for several tested compounds:

CompoundCC₅₀ (µM)Toxicity Level
Auranofin1.6Highly Toxic
Compound A>200Non-Toxic
Compound B158.4Moderately Toxic
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acidTBDTBD

The data suggests that while some derivatives exhibit low toxicity, others may pose risks at higher concentrations .

Case Studies

A notable case study involved the evaluation of a related compound in clinical trials for prostate cancer detection using PET imaging. The study highlighted the importance of understanding the uptake patterns of similar compounds in biological systems .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated cyclobutane derivatives typically involves cycloaddition or ring-closing reactions. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux conditions in water, followed by acid-catalyzed esterification . Key parameters include:

  • Catalyst selection : Sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) for esterification.
  • Temperature : Reflux (100–120°C) for cyclization steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of carbonyl groups.

Q. How can researchers confirm the structural integrity of this compound, especially stereochemistry and fluorophenyl positioning?

Methodological Answer:

  • 1H/13C NMR : Compare experimental shifts with computed spectra (e.g., using PubChem data ). The 2,4-difluorophenyl group shows distinct coupling patterns (e.g., meta-fluorine splitting in aromatic protons).
  • X-ray Crystallography : Resolve cyclobutane ring conformation and substituent orientation.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₈F₂O₃) with <5 ppm error .

Example NMR Data from Analogous Compounds :

Proton Positionδ (ppm)Multiplicity
Cyclobutane CH₂2.8–3.2m
Aromatic H (ortho to F)7.1–7.3dd (J=8.5 Hz)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the 3-oxocyclobutane moiety in nucleophilic additions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

  • Electrophilic centers : The ketone group (C=O) is susceptible to nucleophilic attack, with Fukui indices highlighting electron-deficient regions .
  • Steric effects : Substituents on the cyclobutane ring (e.g., fluorophenyl) influence transition-state geometries.

Q. What strategies resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity variability : Use HPLC (>99% purity) and LC-MS to rule out impurities .
  • Enantiomer-specific effects : Chiral HPLC or SFC separates R/S enantiomers, which may have divergent activities .
  • Solubility : Adjust assay buffers (e.g., DMSO concentration ≤0.1%) to avoid aggregation.

Case Study : A cyclobutane-carboxylic acid derivative showed conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase assays due to residual DMSO (>1%) in one study .

Q. How can in silico modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP prediction : Tools like MarvinSketch estimate lipophilicity (experimental LogP ~2.5 for analogs ).
  • Metabolic stability : Cyp450 docking simulations (AutoDock Vina) identify susceptible sites (e.g., fluorophenyl para-position) for deuteration or steric blocking .
  • Permeability : Caco-2 cell model predictions correlate with bioavailability.

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